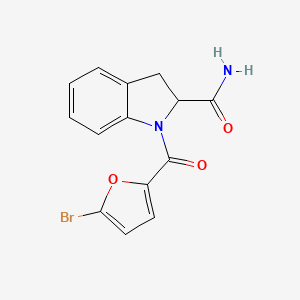

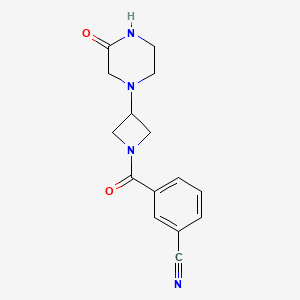

1-(5-溴呋喃-2-羰基)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .科学研究应用

吲哚的功能化

钯催化的氨基羰基化:Takács 等人(2016 年)的一项研究描述了碘吲哚衍生物(包括 5-溴-7-碘吲哚)的钯催化氨基羰基化,导致合成了吲哚-7-基乙酰甘胺酰胺和溴代乙酰甘胺酰胺。这一过程对于在各种化学反应中创建具有实际意义的化合物非常重要 (Takács 等人,2016 年)。

卤代吲哚的直接羰基化:Kumar 等人(2004 年)报告了不同 N-和 O-亲核试剂对未保护的溴代吲哚进行钯催化羰基化。该方法为各种吲哚羧酸衍生物和 CNS 活性苯丙胺衍生物提供了一步直接合成 (Kumar 等人,2004 年)。

新型化合物的合成

γ-咔啉衍生物的合成:Zhang 和 Larock(2003 年)讨论了 N-取代的 2-溴-1H-吲哚-3-甲醛的钯催化分子内亚胺环化,从而产生了各种 γ-咔啉衍生物。这些化合物在化学合成中具有重要应用 (Zhang 和 Larock,2003 年)。

钴催化的羰基化合成:Ying 等人(2019 年)探索了萘酰胺的钴催化 C-H 羰基化,用于合成苯并[cd]吲哚-2(1 H)-酮骨架。该方法尤其值得注意的是,它可以以各种产率合成游离 (NH)-苯并[cd]吲哚-2(1 H)-酮,在药物化学中具有潜在应用 (Ying 等人,2019 年)。

抗菌应用

- N-(4-溴苯基)呋喃-2-甲酰胺的抗菌活性:Siddiqa 等人(2022 年)合成了 N-(4-溴苯基)呋喃-2-甲酰胺,并研究了其对耐药菌的体外抗菌活性。他们的研究结果突出了此类化合物在治疗细菌感染中的潜在应用 (Siddiqa 等人,2022 年)。

作用机制

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have studied indole 2-carboxamide derivatives for many years as suitable candidates for the inhibition of the HLGP enzyme .

未来方向

属性

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-12-6-5-11(20-12)14(19)17-9-4-2-1-3-8(9)7-10(17)13(16)18/h1-6,10H,7H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRVJTDDGGJAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)

![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2896784.png)

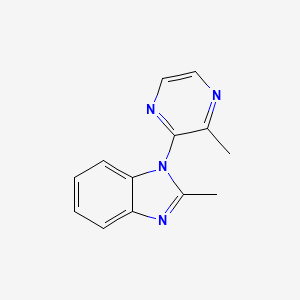

![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)

![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)

![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)